Furan, 3-(2-nitroethenyl)-
Overview
Description
Preparation Methods
The synthesis of Furan, 3-(2-nitroethenyl)- typically involves the condensation of furfural with nitromethane in a basic medium. This reaction yields the nitrovinyl derivative through a straightforward process . Industrial production methods often utilize isobutylamine as a catalyst and activated coal as an adsorbent to achieve pharmaceutical-grade purity . This method not only ensures high purity but also reduces environmental impact by absorbing gaseous residues in water .
Chemical Reactions Analysis
Furan, 3-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, such as the Friedel-Crafts alkylation of naphthols in an aqueous medium.
Morita-Baylis-Hillman Reaction: This reaction involves the formation of adducts with diisopropyl azodicarboxylate.
Common reagents used in these reactions include diisopropyl azodicarboxylate for the Morita-Baylis-Hillman reaction and various catalysts for oxidation and reduction processes. Major products formed from these reactions include amino derivatives and various substituted furans.
Scientific Research Applications
Furan, 3-(2-nitroethenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Furan, 3-(2-nitroethenyl)- involves its reactivity with thiol groups in proteins. This reactivity leads to the modification of cysteine residues in vital enzymes, causing irreversible inhibition and bactericidal effects . The electrophilic exocyclic double bond in the nitrovinyl group is the primary reaction center, making it highly reactive with functional thiol groups .
Comparison with Similar Compounds
Furan, 3-(2-nitroethenyl)- can be compared with other similar compounds such as:
1-(2-Furyl)-2-nitroethylene: Another nitrovinyl derivative with similar antimicrobial properties.
2-(2-Nitrovinyl) furan: The same compound with different nomenclature, highlighting its nitrovinyl functional group.
The uniqueness of Furan, 3-(2-nitroethenyl)- lies in its potent antimicrobial properties and its ability to form stable inclusion complexes with cyclodextrin derivatives, enhancing its solubility and bioavailability .
Properties
Molecular Formula |
C6H5NO3 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3-(2-nitroethenyl)furan |
InChI |
InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H |
InChI Key |
YMCXKFWNFUMXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
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